8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin
Brand Name: Vulcanchem
CAS No.: 148727-09-7
VCID: VC21085723
InChI: InChI=1S/C23H26N2O4/c1-27-20-10-8-18-9-11-21(26)29-22(18)23(20)28-17-5-12-24-13-15-25(16-14-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3
SMILES: COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol

8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin

CAS No.: 148727-09-7

Cat. No.: VC21085723

Molecular Formula: C23H26N2O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin - 148727-09-7

Specification

CAS No. 148727-09-7
Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
IUPAC Name 7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one
Standard InChI InChI=1S/C23H26N2O4/c1-27-20-10-8-18-9-11-21(26)29-22(18)23(20)28-17-5-12-24-13-15-25(16-14-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3
Standard InChI Key BSRBRURAFYKAFS-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4
Canonical SMILES COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator